Lipophilicity (LogP) Comparison: 4-Methyl vs. 4-Chloro vs. Unsubstituted Phenyl Analogs
1-(4-Methylphenyl)cyclobutane-1-carboxylic acid (target) exhibits an XLogP3 value of 2.6 [1]. This is significantly lower than the 4-chloro analog, which has a reported LogP of approximately 2.9 , and is expected to be higher than the unsubstituted 1-phenylcyclobutane-1-carboxylic acid (predicted LogP around 2.1-2.2 based on structural differences) . The quantified difference of ~0.3 log units between the 4-methyl and 4-chloro derivatives corresponds to a meaningful change in compound lipophilicity, which directly influences solubility in aqueous buffers and permeability across biological membranes.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 2.6 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid (LogP: 2.84630 / XLogP3: 2.9) and 1-Phenylcyclobutane-1-carboxylic acid (no experimental value found, but predicted ~2.1) |
| Quantified Difference | ΔLogP = -0.3 to -0.2 (Target is less lipophilic than chloro analog); ΔLogP ≈ +0.4 to +0.5 (Target is more lipophilic than unsubstituted analog) |
| Conditions | Computed values from chemical structure using XLogP3 algorithm [REFS-1, REFS-2]; prediction for unsubstituted analog . |
Why This Matters
The specific LogP value is a critical selection criterion in medicinal chemistry and assay development, as it impacts compound solubility, cell permeability, and the likelihood of non-specific binding.
- [1] PubChem. (2025). Computed Properties for CID 23295038, 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. XLogP3-AA Value: 2.6. View Source
